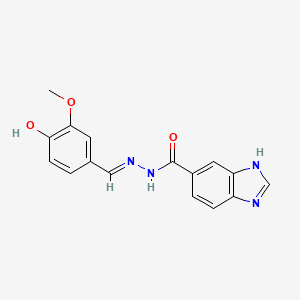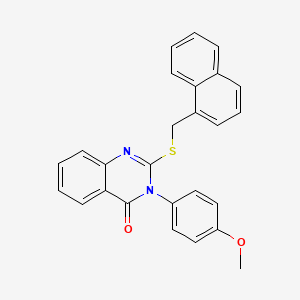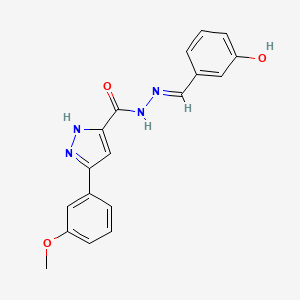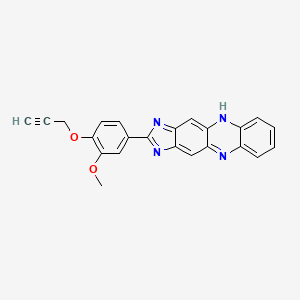![molecular formula C13H8F7NO3S B11978880 (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B11978880.png)
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its unique chemical structure. This compound features a heptafluoropropyl group attached to a sulfanyl phenyl ring, which is further connected to an amino group and a but-2-enoic acid moiety. The presence of multiple functional groups within this molecule makes it a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
-
Formation of the Heptafluoropropyl Sulfanyl Phenyl Intermediate
Starting Materials: Heptafluoropropyl iodide and thiophenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at room temperature.
Product: Heptafluoropropyl sulfanyl phenyl compound.
-
Amination Reaction
Starting Materials: Heptafluoropropyl sulfanyl phenyl compound and an amine source such as aniline.
Reaction Conditions: The reaction is typically conducted in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogen atmosphere.
Product: (2-[(heptafluoropropyl)sulfanyl]phenyl)amine.
-
Formation of the Final Compound
Starting Materials: (2-[(heptafluoropropyl)sulfanyl]phenyl)amine and maleic anhydride.
Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the compound.
-
Reduction
Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the compound.
-
Substitution
Reagents: Nucleophiles such as halides or amines.
Conditions: Performed in polar solvents with or without catalysts.
Products: Substituted derivatives of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted analogs of the original compound.
科学的研究の応用
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its activity against specific biological targets.
-
Industry
- Utilized in the development of new materials and coatings.
- Applied in the formulation of specialty chemicals.
作用機序
The mechanism of action of (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
-
(2E)-4-({2-[(trifluoromethyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- Similar structure with a trifluoromethyl group instead of a heptafluoropropyl group.
-
(2E)-4-({2-[(methyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- Similar structure with a methyl group instead of a heptafluoropropyl group.
-
(2E)-4-({2-[(ethyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- Similar structure with an ethyl group instead of a heptafluoropropyl group.
Uniqueness
The uniqueness of (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid lies in its heptafluoropropyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable candidate for various applications in research and industry.
特性
分子式 |
C13H8F7NO3S |
|---|---|
分子量 |
391.26 g/mol |
IUPAC名 |
(E)-4-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H8F7NO3S/c14-11(15,12(16,17)18)13(19,20)25-8-4-2-1-3-7(8)21-9(22)5-6-10(23)24/h1-6H,(H,21,22)(H,23,24)/b6-5+ |
InChIキー |
UUJSQLOXJSGEPC-AATRIKPKSA-N |
異性体SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)SC(C(C(F)(F)F)(F)F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)SC(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978797.png)

![1-(1,1-dichloro-2,2,7b-trimethyl-1aH-cyclopropa[c]quinolin-3-yl)ethanone](/img/structure/B11978818.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978831.png)
![Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978839.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11978845.png)


![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11978869.png)


![(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-azepanyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978897.png)

